molecular formula C14H13NO B1392009 2-(3-Methylbenzoyl)-5-methylpyridine CAS No. 1187170-11-1

2-(3-Methylbenzoyl)-5-methylpyridine

Cat. No.: B1392009
CAS No.: 1187170-11-1
M. Wt: 211.26 g/mol
InChI Key: XEMHJWSILIBAPR-UHFFFAOYSA-N
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Description

2-(3-Methylbenzoyl)-5-methylpyridine is a pyridine derivative featuring a methyl group at the 5-position of the pyridine ring and a 3-methylbenzoyl substituent at the 2-position. The molecular formula is inferred as C₁₄H₁₃NO (molecular weight: 211.27 g/mol), consistent with positional isomers such as 2-(4-methylbenzoyl)-5-methylpyridine . The 3-methylbenzoyl group introduces steric and electronic effects distinct from para-substituted analogs, which may influence solubility, reactivity, and biological activity. Pyridine derivatives are widely studied in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

(3-methylphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-7-6-11(2)9-15-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMHJWSILIBAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 3-methylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, where the acyl group is introduced to the aromatic ring of the pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbenzoyl)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(3-Methylbenzoyl)-5-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylbenzoyl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Pharmacological Role References
2-(3-Methylbenzoyl)-5-methylpyridine C₁₄H₁₃NO 211.27 3-methylbenzoyl, 5-methyl Inferred enzyme inhibition
2-(4-Methylbenzoyl)-5-methylpyridine C₁₄H₁₃NO 211.27 4-methylbenzoyl, 5-methyl DHODH inhibition
2-(4-Fluorophenyl)-5-methylpyridine C₁₂H₁₀FN 187.22 4-fluorophenyl, 5-methyl Fluorescent probes
M-5MPEP C₁₅H₁₃NO 223.28 3-methoxyphenyl ethynyl, 5-methyl mGlu5 partial NAM

Biological Activity

2-(3-Methylbenzoyl)-5-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, antimicrobial properties, anti-inflammatory effects, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NC_{13}H_{13}N, featuring a pyridine ring substituted with a 3-methylbenzoyl group at one position and a methyl group at another. This structural arrangement contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The benzoyl moiety may inhibit enzymes by binding to their active sites or allosteric sites, altering their function.
  • Receptor Binding : Its structural similarity to biologically active molecules allows it to potentially bind to specific receptors, modulating signaling pathways.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. For instance, studies on related pyridine compounds have shown potent inhibition against key metabolic enzymes such as tyrosinase, an enzyme involved in melanin production. This suggests that this compound could exhibit similar inhibitory effects, making it a candidate for further investigation in enzyme-related disorders.

2. Antimicrobial Activity

Pyridine derivatives have been documented for their antimicrobial properties. In vitro studies indicate that compounds structurally similar to this compound demonstrate effectiveness against various pathogens. This potential could position the compound as an effective agent in combating bacterial infections.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by studies on related derivatives that have demonstrated the ability to modulate inflammatory pathways. For example, certain pyridine compounds have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess similar properties.

4. Anticancer Properties

There is growing interest in the anticancer properties of pyridine derivatives. Compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that this compound may exert cytotoxic effects against certain cancer types, warranting further research into its therapeutic applications.

Case Studies and Research Findings

A review of recent literature highlights the biological activities associated with pyridine derivatives:

  • Enzyme Inhibition Studies : A study demonstrated that related compounds showed significant inhibitory effects on metabolic enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.
  • Antimicrobial Testing : In vitro assays revealed that certain analogs exhibited minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessments : Various studies evaluated the cytotoxic effects of pyridine derivatives on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), showing varying degrees of effectiveness.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionSignificant inhibition of tyrosinase
Antimicrobial ActivityEffective against Staphylococcus aureus
Anti-inflammatoryModulation of pro-inflammatory cytokines
Anticancer PropertiesInduction of apoptosis in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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